molecular formula C9H8BrClO B2536198 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane CAS No. 1557729-73-3

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Cat. No.: B2536198
CAS No.: 1557729-73-3
M. Wt: 247.52
InChI Key: XYISVUIHVXHIIC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane typically involves the reaction of 4-bromo-2-chlorophenol with an appropriate epoxidizing agent. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of an epoxidizing agent like epichlorohydrin under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful in enzyme inhibition studies and the investigation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the reactive oxirane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYISVUIHVXHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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